The synthesis of guadinomine D involves several key steps, primarily utilizing protected forms of amino acids as starting materials. The process begins with the amidino group transfer from arginine to an acceptor molecule, typically glycine, facilitated by the enzyme arginine:glycine amidinotransferase .
Guadinomine D features a complex cyclic structure typical of guanidine derivatives. Its molecular formula and weight contribute to its biological activity.
Guadinomine D undergoes various chemical reactions that are critical for its biological function:
The mechanism by which guadinomine D exerts its effects is primarily through inhibition of the TTSS, a critical pathway for bacterial virulence.
Guadinomine D exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Guadinomine D has significant potential in scientific research and pharmaceutical applications:
Guadinomine D (Gdn D) was discovered as part of a family of anti-infective compounds isolated from the fermentation broth of the actinobacterial strain Streptomyces sp. K01-0509 [1] [3]. This strain, taxonomically classified within the prolific antibiotic-producing genus Streptomyces, was identified during a targeted screen for natural products capable of inhibiting the Type III Secretion System (TTSS) of Gram-negative pathogens. The initial isolation process involved ion exchange column chromatography and HPLC, leading to the identification of six structurally related metabolites: guadinomines A, B, C1, C2, D, and guadinomic acid [3] [6]. The discovery marked Gdn D as a naturally occurring inhibitor with a novel mechanism targeting bacterial virulence rather than essential growth functions.
The TTSS is a critical virulence apparatus employed by numerous Gram-negative pathogens, including Escherichia coli, Salmonella spp., Yersinia spp., Chlamydia spp., Vibrio spp., and Pseudomonas spp. [1] [4]. This needle-like injector complex, often encoded within pathogenicity islands or plasmids, translocates effector proteins directly into host cells, facilitating immune evasion, host cell manipulation, and bacterial colonization. Crucially, the TTSS is dispensable for bacterial survival in vitro but indispensable for establishing infections in vivo. Pathogens with disabled TTSS exhibit significant attenuation of virulence [4]. Inhibitors like Gdn D represent an evolutionarily significant strategy: by targeting virulence instead of essential bacterial viability, they exert reduced selective pressure for the development of conventional antibiotic resistance [1] [3] [4]. This anti-virulence approach aims to disarm the pathogen, allowing the host immune system to clear the infection effectively.
Among the isolated guadinomines, Gdn D occupies a distinct position in terms of its anti-TTSS potency and structure. Biological evaluation using the sheep red blood cell hemolysis assay (a measure of TTSS-dependent pore formation by EPEC) revealed significant potency differences:
Table 1: Anti-TTSS Activity of Guadinomine Congeners
Congener | IC₅₀ (µg/mL) | IC₅₀ (nM) | Relative Potency | Key Structural Features |
---|---|---|---|---|
Guadinomine B | 0.007 | 14 | Most Potent | Carbamoylated cyclic guanidine, Ala-Val dipeptide |
Guadinomine A | 0.02 | 39 | High Potency | Carbamoylated cyclic guanidine, Ala-Val dipeptide |
Guadinomine D | 8.5 | ~17,000 | Moderate Activity | Carbamoylated cyclic guanidine, Ala-Val dipeptide |
Guadinomine C1/C2 | Inactive | Inactive | Inactive | Carbamoylated cyclic guanidine, Ala-Val dipeptide, Ester? |
Guadinomic Acid | Inactive | Inactive | Inactive | Carbamoylated cyclic guanidine, Hydroxyl hexanoate |
This comparative pharmacological profile highlights that the core structure common to guadinomines A, B, C1, C2, and D – consisting of a carbamoylated cyclic guanidinyl moiety, an alkyl chain moiety, and an L-Ala-L-Val dipeptide [5] [6] – is necessary but not sufficient for potent anti-TTSS activity. The specific modifications differentiating Gdn D from the highly active Gdn A and Gdn B (which remain to be fully elucidated but likely involve the alkyl chain region or stereochemistry) result in a significant (~425-1200 fold) reduction in potency compared to Gdn B and Gdn A, respectively [3] [6]. Despite its lower potency, Gdn D remains pharmacologically relevant as a naturally occurring TTSS inhibitor and a structural analog crucial for understanding Structure-Activity Relationships (SAR) within this compound class. Its activity, while moderate, confirms the importance of the core structural elements shared with Gdn A and Gdn B and provides a starting point for potential semi-synthetic optimization [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7